molecular formula C22H26ClFN4O2 B2698057 N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 922119-13-9

N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2698057
CAS RN: 922119-13-9
M. Wt: 432.92
InChI Key: ZLGNETRJVPQIIG-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H26ClFN4O2 and its molecular weight is 432.92. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

This compound has been explored for its potential as a neurokinin-1 (NK1) receptor antagonist. NK1 receptors are known for their role in pain perception and the emetic reflex, making them a target for the development of antiemetic and analgesic drugs. The design and synthesis of water-soluble, orally active NK1 receptor antagonists suitable for both intravenous and oral administration have shown promising pre-clinical efficacy in models relevant to emesis and depression (Harrison et al., 2001).

Anticancer Agents

The compound's structure has similarities to those found in research aimed at discovering new anticancer agents. For example, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure were synthesized using a convenient one-pot three-component method. These compounds demonstrated moderate to high levels of antitumor activities against various cancer cell lines, indicating the potential therapeutic applications of similar compounds in oncology (Fang et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

Research into novel red-emissive D–π–A-structured fluorophores, which include aromatic amine as the donor and 1,8-naphthalimide as the acceptor subunit, has been conducted. These compounds, which share structural motifs with the compound of interest, have been used to develop standard-red OLEDs with promising chromaticity and efficiency. This application highlights the potential of such compounds in the development of advanced material sciences and electronic devices (Luo et al., 2015).

pH-sensitive Fluorescent Sensors

Compounds with similar structural elements have been used to create pH-sensitive fluorescent sensors. These sensors are designed for applications ranging from environmental monitoring to biomedical diagnostics, showcasing the versatility of these chemical frameworks in sensor technology (Zhang et al., 2011).

Orexin Receptor Antagonism

Selective blockade of orexin receptors, which are implicated in the regulation of sleep and wakefulness, has been studied. Compounds structurally related to the compound have been shown to promote sleep in animal models by inhibiting orexin receptors, suggesting potential applications in the treatment of sleep disorders (Dugovic et al., 2009).

properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFN4O2/c1-27(2)20(15-6-9-19-14(11-15)5-4-10-28(19)3)13-25-21(29)22(30)26-16-7-8-18(24)17(23)12-16/h6-9,11-12,20H,4-5,10,13H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGNETRJVPQIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

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